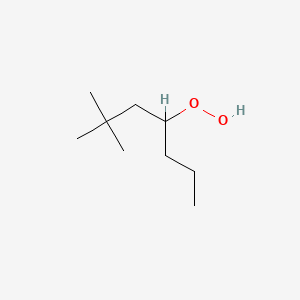
Hydroperoxide, 3,3-dimethyl-1-propylbutyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroperoxide, 3,3-dimethyl-1-propylbutyl is an organic compound with the molecular formula C₉H₂₀O₂. It is a type of hydroperoxide, which contains a peroxide functional group (–OOH) attached to a hydrocarbon chain. Hydroperoxides are known for their reactivity and are often used as intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroperoxide, 3,3-dimethyl-1-propylbutyl can be synthesized through the oxidation of corresponding hydrocarbons using oxidizing agents such as hydrogen peroxide or organic peroxides. The reaction typically involves the formation of a hydroperoxide intermediate, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of hydroperoxides often involves the use of continuous flow reactors to ensure controlled reaction conditions and high yields. The process may include the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Hydroperoxide, 3,3-dimethyl-1-propylbutyl undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding alcohols or ketones.
Reduction: Reduction of hydroperoxides typically yields alcohols.
Substitution: Hydroperoxides can participate in substitution reactions, where the –OOH group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, organic peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as titanium or vanadium compounds.
Major Products Formed
Alcohols: Formed through reduction reactions.
Ketones: Formed through oxidation reactions.
Substituted Hydrocarbons: Formed through substitution reactions.
Scientific Research Applications
Hydroperoxide, 3,3-dimethyl-1-propylbutyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in oxidative stress and cellular damage.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in polymerization reactions and as a curing agent for resins.
Mechanism of Action
The mechanism of action of hydroperoxide, 3,3-dimethyl-1-propylbutyl involves the generation of reactive oxygen species (ROS) through the homolytic cleavage of the peroxide bond. These ROS can interact with various cellular components, leading to oxidative stress and potential cellular damage . The compound may also participate in redox reactions, influencing cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl hydroperoxide: Another hydroperoxide with similar reactivity but different structural properties.
Cumene hydroperoxide: Widely used in industrial applications for the production of phenol and acetone.
Di-tert-butyl peroxide: Used as a radical initiator in polymerization reactions.
Uniqueness
Hydroperoxide, 3,3-dimethyl-1-propylbutyl is unique due to its specific structural configuration, which influences its reactivity and stability. Its branched hydrocarbon chain provides distinct steric effects, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
830345-81-8 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
4-hydroperoxy-2,2-dimethylheptane |
InChI |
InChI=1S/C9H20O2/c1-5-6-8(11-10)7-9(2,3)4/h8,10H,5-7H2,1-4H3 |
InChI Key |
HJNXXLYHGKXURR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(C)(C)C)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


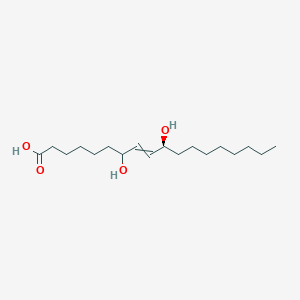
![2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]-](/img/structure/B14210515.png)

![2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol)](/img/structure/B14210518.png)
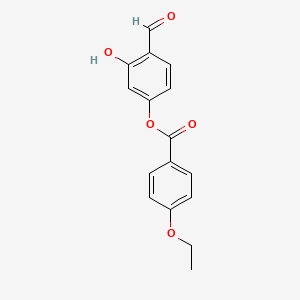
![N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine](/img/structure/B14210527.png)

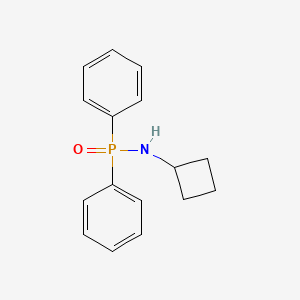
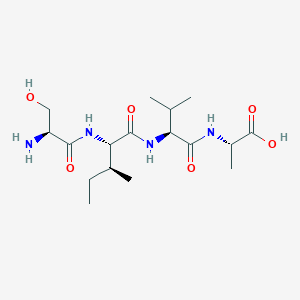
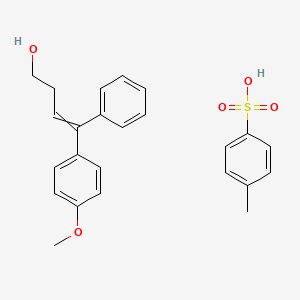
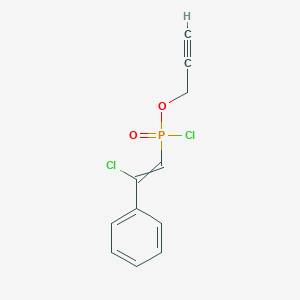

![1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14210600.png)
![(4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14210605.png)
